molecular formula C12H12N4OS2 B276227 [(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

[(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

Cat. No. B276227
M. Wt: 292.4 g/mol
InChI Key: FHEJTGSMTMAENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of [(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to its anti-inflammatory, anti-cancer, and anti-bacterial effects.
Biochemical and Physiological Effects:
Studies have shown that [(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

[(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a precursor in the synthesis of other compounds. However, it also has some limitations. It can be difficult to obtain in large quantities, and its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on [(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile. One area of research could focus on its potential use in the treatment of cancer. Another area of research could focus on its anti-inflammatory and anti-bacterial properties. Additionally, more research could be done to understand its exact mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

[(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-oxo-2-phenylethylthio)aniline. This intermediate is then reacted with cyanogen bromide to form [(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile.

Scientific Research Applications

[(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a precursor in the synthesis of other compounds.

properties

Molecular Formula

C12H12N4OS2

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C12H12N4OS2/c13-5-6-18-12-15-10-9(11(17)16(12)14)7-3-1-2-4-8(7)19-10/h1-4,6,14H2

InChI Key

FHEJTGSMTMAENT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC#N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC#N

Origin of Product

United States

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